molecular formula C17H16N2O2 B1194659 2-(3-imino-1H-isoindol-2-yl)-1-(4-methoxyphenyl)ethanone

2-(3-imino-1H-isoindol-2-yl)-1-(4-methoxyphenyl)ethanone

Cat. No. B1194659
M. Wt: 280.32 g/mol
InChI Key: YTADBJFSUZDANR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-imino-1H-isoindol-2-yl)-1-(4-methoxyphenyl)ethanone is an aromatic ketone.

Scientific Research Applications

  • Synthesis and Antimicrobial Activity :

    • Heterocyclic compounds like "2-(3-imino-1H-isoindol-2-yl)-1-(4-methoxyphenyl)ethanone" are used as building blocks with wide applications in the pharmaceutical industry. They have been studied for their antimicrobial activities against various bacteria (Wanjari, 2020).
    • Similar compounds have been synthesized and tested for their antimicrobial activity, indicating the potential of this class of compounds in developing new antimicrobial agents (Nagamani et al., 2018).
  • Antioxidant and Anticancer Activity :

    • Novel derivatives containing the "2-(3-imino-1H-isoindol-2-yl)-1-(4-methoxyphenyl)ethanone" structure have been synthesized and tested for their antioxidant activities. Some derivatives have shown significant potential, even surpassing well-known antioxidants like ascorbic acid (Tumosienė et al., 2020).
    • These compounds have also been tested for anticancer activities against specific human cancer cell lines, showing promise in this area (Kumar et al., 2019).
  • Molecular Structure and Characterization :

    • The molecular structure of compounds similar to "2-(3-imino-1H-isoindol-2-yl)-1-(4-methoxyphenyl)ethanone" has been characterized using various techniques like NMR, Mass spectrometry, and X-ray crystallography. This aids in understanding their potential applications in medicinal chemistry (Kesternich et al., 2010).

properties

Product Name

2-(3-imino-1H-isoindol-2-yl)-1-(4-methoxyphenyl)ethanone

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

2-(3-imino-1H-isoindol-2-yl)-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C17H16N2O2/c1-21-14-8-6-12(7-9-14)16(20)11-19-10-13-4-2-3-5-15(13)17(19)18/h2-9,18H,10-11H2,1H3

InChI Key

YTADBJFSUZDANR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2CC3=CC=CC=C3C2=N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-imino-1H-isoindol-2-yl)-1-(4-methoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-(3-imino-1H-isoindol-2-yl)-1-(4-methoxyphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
2-(3-imino-1H-isoindol-2-yl)-1-(4-methoxyphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
2-(3-imino-1H-isoindol-2-yl)-1-(4-methoxyphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
2-(3-imino-1H-isoindol-2-yl)-1-(4-methoxyphenyl)ethanone
Reactant of Route 6
Reactant of Route 6
2-(3-imino-1H-isoindol-2-yl)-1-(4-methoxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.